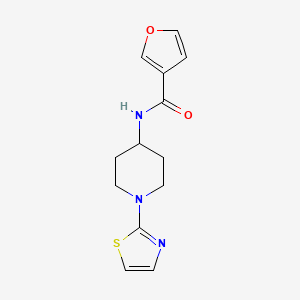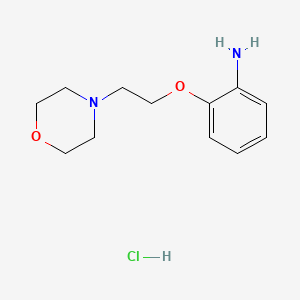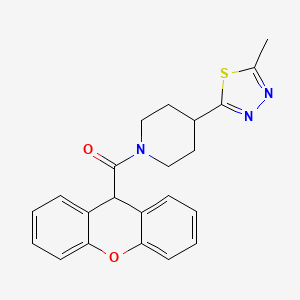
N-(1-(thiazol-2-yl)piperidin-4-yl)furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-(thiazol-2-yl)piperidin-4-yl)furan-3-carboxamide” is a compound that has been synthesized and studied for its properties . It’s a synthetic compound that has been used in various research contexts .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol gave N-(pyridin-2-yl)furan-2-carboxamide, and treatment of the latter with excess P2S5 in anhydrous toluene afforded the corresponding carbothioamide which was oxidized with potassium ferricyanide in alkaline medium to 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine .科学的研究の応用
Antimicrobial Activity
A study conducted by Cakmak et al. (2022) on a closely related compound, N-(thiazol-2-yl)furan-2-carboxamide, demonstrated significant antimicrobial activity against various microorganisms, including Gram-negative bacteria, Gram-positive bacteria, and fungi. This suggests the compound's potential for pharmacological and medical applications due to its effective inhibition of microbial growth (Cakmak et al., 2022).
Biological Activity and Molecular Characterization
In another study focusing on furan-2-carbohydrazide derivatives, synthesized compounds displayed antimicrobial activities, highlighting the potential use of furan and thiazole derivatives in developing new antimicrobial agents. These findings indicate the broad applicability of compounds with furan and thiazole moieties in addressing microbial resistance (Başoğlu et al., 2013).
Anticancer Activity
Yasser H. Zaki et al. (2018) researched chalcone derivatives, including those with furan moieties, and found some compounds to exhibit high cytotoxicity against the MCF-7 cell line. This study underscores the potential anticancer applications of furan-containing compounds, suggesting their role in developing new cancer therapies (Yasser H. Zaki et al., 2018).
Neuroinflammation Imaging
A specific application in neurology involves using a compound similar in structure for PET imaging of microglia by targeting the CSF1R, indicating its utility in studying neuroinflammation and potential neurological disorders (Horti et al., 2019).
作用機序
Target of Action
The primary targets of N-[1-(1,3-Thiazol-2-yl)Piperidin-4-yl]Furan-3-Carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .
Mode of Action
N-[1-(1,3-Thiazol-2-yl)Piperidin-4-yl]Furan-3-Carboxamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it prevents the formation of prostaglandins and thromboxanes from arachidonic acid . These substances are involved in the inflammatory response, so their reduction leads to a decrease in inflammation .
Pharmacokinetics
Similar compounds have shown good bioavailability and are able to effectively inhibit cox enzymes .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, it reduces the production of inflammatory mediators, leading to a decrease in the inflammatory response .
特性
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c17-12(10-3-7-18-9-10)15-11-1-5-16(6-2-11)13-14-4-8-19-13/h3-4,7-9,11H,1-2,5-6H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBJFYKJKKBBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=COC=C2)C3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(thiazol-2-yl)piperidin-4-yl)furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3E)-1-(dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2915989.png)
![N-[2-(trichloromethyl)-1,3-benzodioxol-2-yl]-2-(trifluoromethyl)-1,3-benzodioxol-2-amine](/img/structure/B2915991.png)

![4-acetyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2915995.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}ethyl)-2-phenylacetamide](/img/structure/B2915996.png)


![[2-(Furan-2-yl)phenyl]methanamine;hydrochloride](/img/structure/B2916000.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2916002.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2916003.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2916005.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2916008.png)
![5-Chloro-6-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2916010.png)
